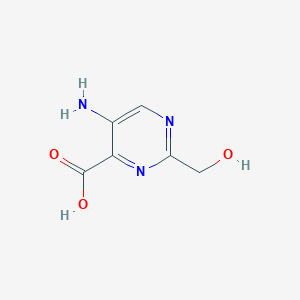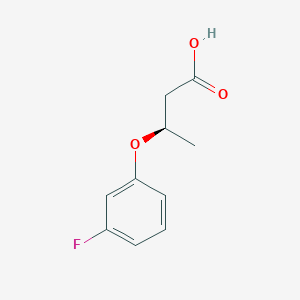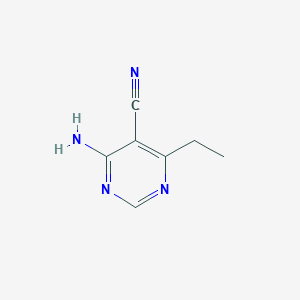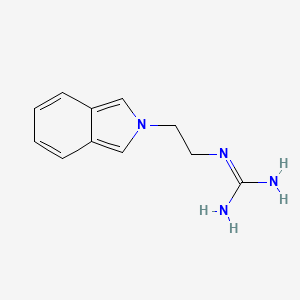
(2-(2-Isoindolyl)ethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine is a chemical compound with the molecular formula C11H14N4 and a molar mass of 202.26 g/mol This compound is characterized by the presence of an isoindole ring, which is a fused bicyclic structure containing nitrogen, and a guanidine group, which is a functional group with the formula HNC(NH2)NH2
Métodos De Preparación
The synthesis of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine typically involves the reaction of isoindole derivatives with guanidine. One common synthetic route includes the condensation of 2-(2H-isoindol-2-yl)ethylamine with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted isoindole and guanidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole ring can interact with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine can be compared with other similar compounds, such as:
1-(2-(2H-Isoindol-2-yl)ethyl)amine: Lacks the guanidine group, which may result in different biological activity and chemical reactivity.
2-(2H-Isoindol-2-yl)ethylguanidine: A positional isomer with the guanidine group attached at a different position on the isoindole ring, potentially leading to different properties.
1-(2-(2H-Isoindol-2-yl)ethyl)urea: Contains a urea group instead of a guanidine group, which may affect its interactions with biological targets.
The uniqueness of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine lies in its specific combination of the isoindole and guanidine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67227-00-3 |
|---|---|
Fórmula molecular |
C11H14N4 |
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
2-(2-isoindol-2-ylethyl)guanidine |
InChI |
InChI=1S/C11H14N4/c12-11(13)14-5-6-15-7-9-3-1-2-4-10(9)8-15/h1-4,7-8H,5-6H2,(H4,12,13,14) |
Clave InChI |
PVHCELIAMKSOCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(C=C2C=C1)CCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




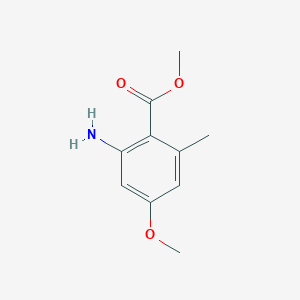
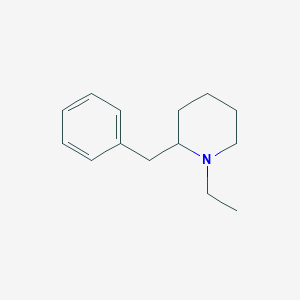
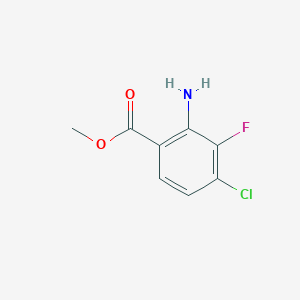
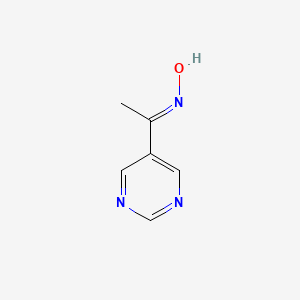
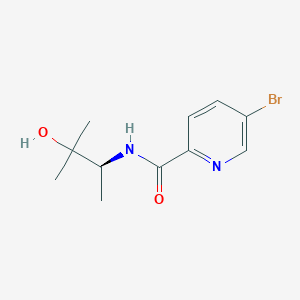
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
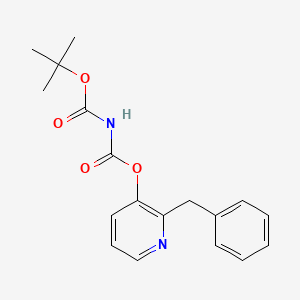
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
